molecular formula C12H12ClN3O3S2 B8744655 3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide

3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide

Cat. No. B8744655
M. Wt: 345.8 g/mol
InChI Key: HFFVGEAOFDJBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08202861B2

Procedure details

Synthesized according to general procedure 1: N′-(2-thiazolyl)sulfanilamide (8.37 g, 32.8 mmol), pyridine (5.3 mL, 65.6 mmol), 2-chloro-propionylchloride (3.8 mL, 39.4 mmol, 1.2 equiv) in DCM (400 mL). Yield: 2.70 g (24%) of a white solid. 1H-NMR (DMSO-d6) δ 10.41 (s, 1H), 7.77-7.72 (m, 4H), 7.25 (d, J=4.6 Hz, 1H), 6.82 (d, J=4.6 Hz, 1H), 3.88 (t, J=6.2 Hz, 2H) 2.86 (t, J=6.2 Hz, 2H). LC/MS (10-99%) M/Z: M+1 obs=346.1; tR=1.94 min.
Quantity
8.37 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
white solid
Quantity
2.7 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([S:8]([NH:11][C:12]2[S:16][CH:15]=[CH:14][N:13]=2)(=[O:10])=[O:9])[CH:2]=1.N1C=CC=CC=1.Cl[CH:24]([CH3:28])[C:25](Cl)=[O:26].C(Cl)[Cl:30]>>[Cl:30][CH2:28][CH2:24][C:25]([NH:7][C:6]1[CH:1]=[CH:2][C:3]([S:8](=[O:10])(=[O:9])[NH:11][C:12]2[S:16][CH:15]=[CH:14][N:13]=2)=[CH:4][CH:5]=1)=[O:26]

Inputs

Step One
Name
Quantity
8.37 g
Type
reactant
Smiles
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
3.8 mL
Type
reactant
Smiles
ClC(C(=O)Cl)C
Step Four
Name
white solid
Quantity
2.7 g
Type
reactant
Smiles
Step Five
Name
Quantity
400 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
Smiles
ClCCC(=O)NC1=CC=C(C=C1)S(NC=1SC=CN1)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.